3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide
Overview
Description
3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of certain substances. This compound is also used to investigate the mechanism of action of certain drugs and other substances.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is not well understood. However, it is believed to interact with certain receptors in the body to produce its effects. This compound is commonly used in scientific research to investigate the mechanism of action of certain drugs and other substances.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed to produce certain effects on the body. This compound is commonly used in scientific research to study the biochemical and physiological effects of certain substances.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This makes it readily available for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not well understood. This can make it difficult to interpret the results of experiments that use this compound.
Future Directions
There are several future directions for research on 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide. One future direction is to investigate its mechanism of action in more detail. This will help to better understand how this compound interacts with receptors in the body. Another future direction is to investigate the biochemical and physiological effects of this compound in more detail. This will help to better understand how this compound affects the body. Finally, future research could investigate the potential therapeutic uses of this compound. This could lead to the development of new drugs and therapies for various diseases and conditions.
Scientific Research Applications
3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is used in scientific research to investigate the mechanism of action of certain drugs and other substances. It is also used to study the biochemical and physiological effects of certain substances. This compound is commonly used in the field of pharmacology to investigate the effects of drugs on the body.
properties
IUPAC Name |
3,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(10-6-5-7-15-10)13-11(14)8-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYZQJNQTUESR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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